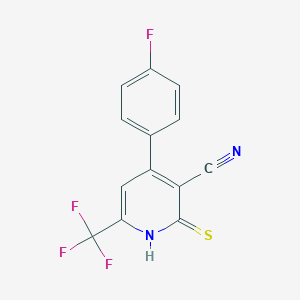
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of fluorine, sulfur, and nitrile functional groups This compound is notable for its unique structural features, which include a trifluoromethyl group and a mercapto group attached to a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core, often through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid derivative.
Incorporation of the Mercapto Group: The mercapto group is introduced in the final step through a thiolation reaction, often using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group in 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile can undergo oxidation to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate for oxidation of the mercapto group.
Reduction: Lithium aluminum hydride or palladium on carbon for reduction of the nitrile group.
Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance binding affinity to certain enzymes or receptors, while the mercapto group may participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorophenyl)-2-mercapto-6-methylpyridine
- 4-(4-Fluorophenyl)-2-mercapto-6-chloronicotinonitrile
- 4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)pyrimidine
Uniqueness
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is unique due to the combination of its trifluoromethyl and mercapto groups, which confer distinct chemical properties such as increased lipophilicity and reactivity. This makes it particularly valuable in the synthesis of compounds with enhanced biological activity and stability.
生物活性
4-(4-Fluorophenyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, a compound with the potential for various biological activities, has garnered attention in recent years. Its unique chemical structure, which includes a trifluoromethyl group and a mercapto moiety, suggests it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₅F₃N₂S
- Molecular Weight : 218.20 g/mol
- CAS Number : 182127-92-0
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study indicated that halogen-substituted compounds showed significant antibacterial effects against various strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 125 μM for different strains, demonstrating bactericidal activity through the inhibition of protein synthesis and nucleic acid production .
- Another investigation highlighted that compounds with similar structural features reduced biofilm formation significantly, with reductions of up to 90% against Candida tropicalis and between 75% to 83% against Staphylococcus aureus .
- Mechanism of Action :
- Antifungal Activity :
Comparative Table of Biological Activities
| Compound Name | Activity Type | MIC (μg/mL) | Organism |
|---|---|---|---|
| Compound A | Antibacterial | 15.625 | Staphylococcus aureus |
| Compound B | Antifungal | 15.62 | Aspergillus flavus |
| Compound C | Biofilm Inhibition | 62.216 | MRSA |
| Compound D | Antibacterial | 3.90 | Escherichia coli |
特性
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)9-5-11(13(15,16)17)19-12(20)10(9)6-18/h1-5H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMMKIBJIOLKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














